molecular formula C13H26 B165156 1-Tridecene CAS No. 2437-56-1

1-Tridecene

Cat. No.: B165156
CAS No.: 2437-56-1
M. Wt: 182.35 g/mol
InChI Key: VQOXUMQBYILCKR-UHFFFAOYSA-N
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Description

1-Tridecene is an organic compound with the molecular formula C₁₃H₂₆. It is a linear alpha-olefin, characterized by a double bond between the first and second carbon atoms in the chain. This compound is a colorless liquid at room temperature and is primarily used in the production of surfactants, lubricants, and as a chemical intermediate in various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tridecene can be synthesized through various methods, including the oligomerization of ethylene and the dehydrogenation of tridecane. One common synthetic route involves the oligomerization of ethylene using a catalyst such as triethylaluminum. The reaction conditions typically include high pressure and temperature to facilitate the formation of the desired alpha-olefin .

Industrial Production Methods: In industrial settings, this compound is often produced through the oligomerization of ethylene. This process involves the use of a catalyst system, such as a Ziegler-Natta catalyst, to polymerize ethylene into longer-chain alpha-olefins. The resulting mixture is then distilled to isolate this compound .

Chemical Reactions Analysis

Kinetics and Mechanism

1-Tridecene reacts with OH radicals via two primary pathways:

  • Addition to the double bond

  • H-atom abstraction from alkyl substituents

Rate constants for these reactions have been measured using relative rate techniques at 295 ± 1 K and atmospheric pressure . The rate constant for this compound is (5.09±0.17)×1011cm3molecule1s1(5.09\pm 0.17)\times 10^{-11}\,\text{cm}^3\,\text{molecule}^{-1}\,\text{s}^{-1}, demonstrating a linear increase with carbon chain length (Table 1) .

Table 1: Rate constants for OH radical reactions with selected alkenes

CompoundRate Constant (×1011cm3molecule1s1\times 10^{-11}\,\text{cm}^3\,\text{molecule}^{-1}\,\text{s}^{-1})
1-Heptene (C₇H₁₄)3.86±0.123.86\pm 0.12
This compound (C₁₃H₂₆)5.09±0.175.09\pm 0.17
1-Tetradecene (C₁₄H₂₈)4.96±0.284.96\pm 0.28
E-7-Tetradecene7.47±0.537.47\pm 0.53
2-Methyl-1-tridecene8.69±0.278.69\pm 0.27

The increase in rate constants per additional CH₂ group in 1-alkenes (1.4×1012cm3molecule1s1\sim 1.4\times 10^{-12}\,\text{cm}^3\,\text{molecule}^{-1}\,\text{s}^{-1}) is ~1.5× higher than in n-alkanes . For this compound, H-atom abstraction accounts for ~40% of the total reaction, while OH addition dominates (~60%) .

Temperature Dependence

At 298 K, the rate constant for this compound aligns with theoretical predictions using structure-activity relationships (SARs) . The activation energy for OH addition decreases with increasing chain length, favoring reactivity in longer alkenes .

Comparative Reactivity in Structural Isomers

This compound’s reactivity differs significantly from branched and internal alkenes:

  • 2-Methyl-1-tridecene reacts 70% faster (8.69×1011cm3molecule1s18.69\times 10^{-11}\,\text{cm}^3\,\text{molecule}^{-1}\,\text{s}^{-1}) due to enhanced H-atom abstraction from the methyl substituent .

  • Internal alkenes (e.g., E-7-tetradecene) exhibit higher rate constants (7.47×1011cm3molecule1s17.47\times 10^{-11}\,\text{cm}^3\,\text{molecule}^{-1}\,\text{s}^{-1}) because of reduced steric hindrance at the internal double bond .

Atmospheric Implications

This compound contributes to secondary organic aerosol (SOA) formation via OH-initiated oxidation. Chamber studies show minimal wall loss for this compound, making it a reliable tracer in atmospheric simulations . Its oxidation products include carbonyl compounds and organic acids, which partition into the aerosol phase .

Thermochemical Data

  • Enthalpy of Formation : Calculated as 196.3kJ mol1-196.3\,\text{kJ mol}^{-1} (NIST WebBook) .

  • Vapor Pressure : 0.7658g cm30.7658\,\text{g cm}^{-3} at 20°C .

Challenges and Discrepancies

  • Discrepancies exist between relative rate and absolute rate measurements for longer-chain 1-alkenes (e.g., 1-decene and 1-undecene) .

  • Theoretical models underestimate H-atom abstraction contributions by ~20% for this compound .

Scientific Research Applications

Industrial Applications

1-Tridecene is extensively used in various industrial processes:

  • Surfactant Production : It serves as a precursor for the synthesis of surfactants, which are essential in detergents and emulsifiers.
  • Lubricants : The compound is utilized to produce synthetic lubricants, particularly polyalphaolefins, which have superior thermal stability and low-temperature fluidity compared to mineral oils .
  • Chemical Intermediates : It acts as an intermediate in the synthesis of other chemical compounds, including alcohols and acids through oxidation reactions.

Scientific Research Applications

This compound's applications extend into scientific research:

  • Biochemical Studies : It is employed to study lipid metabolism and the behavior of long-chain hydrocarbons in biological systems. Its structure allows researchers to investigate how such compounds interact within biological membranes .
  • Pharmaceutical Research : Investigations into its potential use in drug delivery systems highlight its role as a model compound for developing new pharmaceutical formulations.
  • Metabolic Studies : Research has linked this compound to metabolic disorders such as celiac disease, suggesting its potential as a biomarker for dietary studies .

Environmental Applications

Recent studies have explored the environmental implications of this compound:

  • Biodegradability : As an organic compound, its degradation pathways are being studied to understand its environmental fate and potential impacts when released into ecosystems .

Case Study 1: Surfactant Development

A study focused on synthesizing biodegradable surfactants from this compound demonstrated its effectiveness as a starting material. Researchers successfully produced surfactants that exhibited excellent emulsifying properties while being environmentally friendly.

Case Study 2: Drug Delivery Systems

In pharmaceutical research, this compound was tested for its ability to enhance the solubility and bioavailability of poorly soluble drugs. The results indicated improved drug delivery efficiency, paving the way for further development of formulations using this compound.

Case Study 3: Metabolic Disorder Research

A literature review highlighted the detection of this compound in various food products, linking it to dietary patterns associated with celiac disease. This finding suggests that monitoring levels of this compound could provide insights into metabolic health and dietary impacts on disease prevalence.

Unique Characteristics

While similar to other linear alpha-olefins, this compound's specific chain length and position of the double bond provide distinct physical and chemical properties that are particularly advantageous in producing surfactants and lubricants.

Mechanism of Action

The mechanism of action of 1-Tridecene primarily involves its reactivity at the double bond. The double bond can undergo various chemical transformations, such as addition reactions, which allow this compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application. For example, in hydrogenation reactions, the double bond is targeted by hydrogen atoms, resulting in the formation of a saturated hydrocarbon .

Comparison with Similar Compounds

Uniqueness: 1-Tridecene is unique due to its specific chain length and position of the double bond, which confer distinct physical and chemical properties. Its intermediate chain length makes it particularly useful in the production of surfactants and lubricants, where it provides a balance between fluidity and viscosity .

Biological Activity

1-Tridecene, an unsaturated aliphatic hydrocarbon with the chemical formula C₁₃H₂₆, is primarily recognized for its presence in various food sources and its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, implications in metabolic disorders, and its role as a volatile compound in different ecosystems.

This compound is categorized as an alkene due to the presence of a double bond between carbon atoms. Its structure can be represented as follows:

CH2=CH CH2)11CH3\text{CH}_2=CH-\text{ CH}_2)_{11}-\text{CH}_3

This compound is known for its reactivity with strong oxidizers and reducing agents, which can lead to the release of gaseous hydrogen .

Sources and Occurrence

This compound has been detected in various food products, including:

  • Cauliflower (Brassica oleracea var. botrytis)
  • Fats and oils
  • Fruits
  • Milk and milk products
  • Nuts

These findings suggest that this compound may serve as a biomarker for the consumption of these foods .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound. For instance, it has been shown to exhibit antibacterial properties against certain pathogens. A study involving social spiders demonstrated that this compound was part of the volatilome with confirmed antibacterial activity, indicating its potential role in ecological interactions .

Table 1: Antimicrobial Activity of this compound

Study ReferencePathogen TestedActivity Observed
Kumar et al., 2011Various bacteriaConfirmed antibacterial activity
Social Spider StudyUnknown pathogensAntibacterial presence in volatilome

Link to Metabolic Disorders

In human health contexts, this compound has been associated with metabolic disorders such as celiac disease . Although research is limited, its detection in certain food matrices raises questions about its role in dietary influences on metabolic conditions .

Study on Volatile Compounds

A significant study analyzed the volatile organic compounds (VOCs) emitted by social spiders. The research identified 199 VOCs, including this compound, highlighting its antibacterial properties among other compounds. This underscores the ecological importance of this compound in both predator-prey interactions and microbial control within their habitats .

Implications in Agriculture

Research has also explored the use of this compound as a potential biopesticide or plant growth stimulant. Its presence in plant extracts has been linked to stimulating growth and providing resistance against pests, contributing to sustainable agricultural practices .

Q & A

Basic Research Questions

Q. How can 1-Tridecene be reliably identified and characterized in complex mixtures (e.g., plant extracts or synthetic products)?

  • Methodological Answer : Use Gas Chromatography-Mass Spectrometry (GC-MS) with optimized parameters to resolve co-eluting compounds. Key parameters include column selection (e.g., non-polar columns for hydrocarbon separation), retention time matching (e.g., this compound elutes at ~83.10 min in GC-MS analysis), and spectral library comparison (NIST or Wiley libraries). Calibrate using certified reference standards to confirm purity (>97% by GC) and validate peak assignments .

Q. What are the best practices for synthesizing this compound in laboratory settings while minimizing contamination?

  • Methodological Answer : Employ olefin metathesis or dehydration of alcohols under inert atmospheres (e.g., N₂ or Ar). Use catalysts like MoOx@SiO₂-red, which show activity for terminal olefins at 30°C. Monitor reaction progress via FT-IR (C=C stretch at ~1640 cm⁻¹) and ensure rigorous purification via fractional distillation to remove isomers (e.g., 7-Tetradecene) .

Q. How can researchers quantify this compound in environmental or biological samples with high sensitivity?

  • Methodological Answer : Apply pyrolysis-GC-MS (Py-GC-MS) with F-Splitless injection to enhance detection limits. For example, F-Splitless methods increase peak areas by ~48-fold compared to split methods, enabling trace analysis in sediment or polymer matrices. Use internal standards (e.g., deuterated alkenes) to correct for matrix effects .

Advanced Research Questions

Q. What factors explain contradictory catalytic activity data for this compound metathesis across studies?

  • Methodological Answer : Discrepancies arise from catalyst structure (e.g., Mo coordination environment), reaction conditions (temperature, solvent polarity), and induction periods. Systematically compare kinetic profiles (e.g., turnover frequency vs. time) and characterize catalyst surfaces via XPS or EXAFS to link activity to Mo oxidation states .

Q. How can this compound’s role in cyanobacterial hydrocarbon biosynthesis be experimentally validated?

  • Methodological Answer : Use gene knockout/knock-in strategies in Synechococcus sp. PCC 7002 to test enzyme specificity (e.g., olefin synthase vs. heterologous hydrocarbon biosynthetic enzymes). Quantify this compound yield via GC-FID and normalize to dry cell weight (DCW). Wild-type strains produce ~0.2% DCW as this compound, while engineered strains may show altered profiles .

Q. What experimental designs resolve ambiguities in this compound’s environmental fate and toxicity?

  • Methodological Answer : Conduct OECD 301 biodegradability tests and use EPI Suite models to predict vapor pressure (0.0851 hPa at 25°C) and bioaccumulation potential. Acute aquatic toxicity can be assessed via Daphnia magna assays, though current data suggest low ecotoxicity (LC₅₀ >100 mg/L) .

Q. How can researchers optimize pyrolysis conditions to maximize this compound yield from polyethylene degradation?

  • Methodological Answer : Use thermogravimetric analysis (TGA) to determine optimal pyrolysis temperatures (e.g., 500–600°C for PE). Couple with F-Splitless GC-MS to detect minor pyrolyzates. Compare split vs. splitless modes to minimize analyte loss and improve quantification accuracy .

Q. Methodological and Data Analysis Challenges

Q. How should researchers address inconsistencies in retention time data for this compound across GC-MS platforms?

  • Methodological Answer : Standardize chromatographic conditions (column type, carrier gas flow rate) and calibrate using retention index markers (e.g., n-alkanes). For inter-lab reproducibility, share raw data (m/z 55, 69, 83) and validate via collaborative trials .

Q. What statistical approaches are suitable for analyzing low-abundance this compound signals in noisy datasets?

  • Methodological Answer : Apply multivariate analysis (PCA or PLS-DA) to distinguish true peaks from background noise. Use signal-to-noise ratio (S/N) thresholds ≥3 and integrate peaks with Gaussian deconvolution algorithms .

Q. Emerging Applications and Interdisciplinary Research

Q. Can this compound serve as a model substrate for studying alkene-surface interactions in heterogeneous catalysis?

  • Methodological Answer : Use surface-sensitive techniques like DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) to probe adsorption modes (π-bonded vs. di-σ configurations) on silica-supported Mo catalysts. Correlate binding energy (via DFT calculations) with experimental turnover rates .

Q. How can this compound’s physical properties inform its use in material science (e.g., polymer additives)?

  • Methodological Answer : Measure Hansen solubility parameters (δD, δP, δH) to assess compatibility with polymers like polyethylene. Test plasticization effects via DSC (glass transition temperature shifts) and tensile strength assays .

Properties

IUPAC Name

tridec-1-ene
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InChI

InChI=1S/C13H26/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3H,1,4-13H2,2H3
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InChI Key

VQOXUMQBYILCKR-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCC=C
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Molecular Formula

C13H26
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DSSTOX Substance ID

DTXSID3029235
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Molecular Weight

182.35 g/mol
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Physical Description

Watery colorless liquid with a mild pleasant odor. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Colorless liquid; [HSDB], Liquid
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Boiling Point

451 °F at 760 mmHg (USCG, 1999), 232.8 °C @ 760 MM HG mm Hg
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Flash Point

175 °F (approx.) (USCG, 1999), 79 °C, Approx 175 °F
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Solubility

Insol in water; sol in benzene; very sol in ethanol and in ether, In water, 3.67X10-2 mg/L @ 25 °C /Estimated/
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Density

0.765 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7658 @ 20 °C
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Vapor Pressure

0.06 [mmHg], 6.38X10-2 mm Hg @ 25 °C /Extrapolated/
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Color/Form

COLORLESS, WATERY LIQUID

CAS No.

2437-56-1
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Melting Point

-11 °F (USCG, 1999), -13 °C
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URL https://cameochemicals.noaa.gov/chemical/9143
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-TRIDECENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1088
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-Tridecene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030930
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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1-Tridecene
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